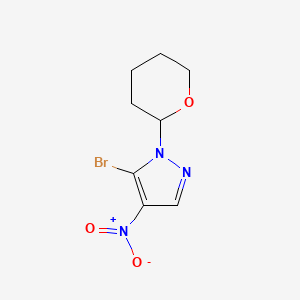

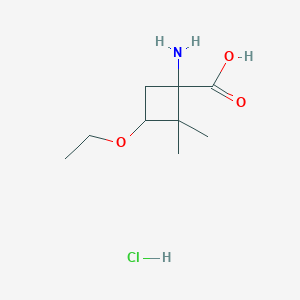

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive odors .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships in Drug Development

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is a sulfonamide derivative often explored for its potential in drug development. For instance, Procopiou et al. (2013) synthesized a series of indazole arylsulfonamides to examine their role as human CC chemokine receptor 4 (CCR4) antagonists. The research highlighted the significance of 5-chlorothiophene-2-sulfonamide as the most potent N3-substituent in these compounds. These findings are crucial in understanding the molecule's role in developing treatments for conditions mediated by CCR4 receptors, such as allergic diseases and certain types of cancer (Procopiou et al., 2013).

Novel Approaches in Cancer Therapy

Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and studied their pro-apoptotic effects on cancer cells. The research indicated that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes by activating p38 and ERK phosphorylation. This suggests that sulfonamide derivatives, including N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride, may offer new pathways for cancer treatment by influencing cell signaling mechanisms (Cumaoğlu et al., 2015).

Inhibitory Effects on Carbonic Anhydrases

Turkmen et al. (2005) synthesized a series of sulfonamides and tested them as inhibitors of different carbonic anhydrase (CA) isozymes. They observed that certain sulfonamide derivatives, potentially including N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride, could act as potent inhibitors of CA isozymes, which are significant in various physiological processes. This indicates the molecule's potential in developing treatments for conditions where CA activity plays a pivotal role, such as glaucoma or edema (Turkmen et al., 2005).

Antitumor and Antimicrobial Applications

Further research has delved into the antitumor and antimicrobial applications of sulfonamide derivatives. For example, Chohan et al. (2009) synthesized sulfonamide-derived compounds and their metal complexes, characterizing their structure and bonding nature. These compounds exhibited significant antibacterial and antifungal activities against various strains, indicating the broad potential of sulfonamide derivatives, including N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride, in antimicrobial therapy (Chohan et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S2.ClH/c7-5-1-2-6(12-5)13(10,11)9-4-3-8;/h1-2,9H,3-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSDBIZWDMPGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)

![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)

![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine](/img/structure/B1378779.png)

![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)

![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)